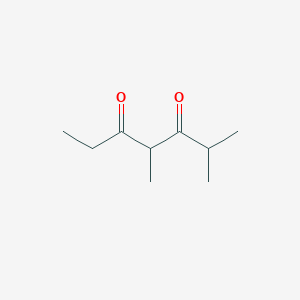

2,4-Dimethyl-3,5-heptanedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

37484-68-7 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2,4-dimethylheptane-3,5-dione |

InChI |

InChI=1S/C9H16O2/c1-5-8(10)7(4)9(11)6(2)3/h6-7H,5H2,1-4H3 |

InChI Key |

QLURKUIFEGCQQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of 2,4-Dimethyl-3,5-heptanedione

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis and purification of 2,4-Dimethyl-3,5-heptanedione, a beta-diketone with potential applications in chemical synthesis and drug development. This guide outlines a plausible synthetic route based on the well-established Claisen condensation reaction, details the necessary experimental protocols, and presents relevant chemical data in a clear and accessible format.

Overview of Synthetic Strategy

The synthesis of this compound can be effectively achieved through a mixed Claisen condensation. This method involves the base-mediated reaction of a ketone with an ester to form a new carbon-carbon bond, resulting in the desired β-diketone. In this proposed synthesis, 2-methyl-3-pentanone (B165389) serves as the ketone component, and ethyl propionate (B1217596) is the ester. A strong base, such as sodium amide, is used to deprotonate the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

The subsequent purification of the crude product is critical to obtaining this compound of high purity. A standard purification protocol involves an acidic workup to neutralize the reaction mixture, followed by extraction and then purification by vacuum distillation or column chromatography. An alternative and often highly effective method for purifying β-diketones involves the formation of a copper(II) chelate, which can be isolated and subsequently decomposed to yield the pure product.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactants and Proposed Reaction Conditions

| Parameter | Value | Notes |

| Reactants | ||

| 2-Methyl-3-pentanone | 1.0 equivalent | The ketone component. |

| Ethyl propionate | 1.2 equivalents | The ester component. |

| Sodium amide (NaNH₂) | 1.2 equivalents | Strong base for deprotonation. |

| Solvent | ||

| Anhydrous Diethyl Ether | ~5-10 mL / g of ketone | Must be dry and free of peroxides. |

| Reaction Conditions | ||

| Temperature | Room Temperature | The reaction is typically exothermic. |

| Reaction Time | 12-24 hours | Monitor by TLC for completion. |

| Workup | ||

| Quenching Agent | 10% Sulfuric Acid | Added slowly to neutralize the base. |

| Extraction Solvent | Diethyl Ether | To isolate the organic product. |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 156.22 g/mol | --INVALID-LINK--[1] |

| CAS Number | 37484-68-7 | --INVALID-LINK--[1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Not available | |

| Density | Not available | |

| Kovats Retention Index | Standard non-polar: 1068 | --INVALID-LINK--[1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals (Predicted) |

| ¹H NMR (CDCl₃) | δ (ppm): ~0.9-1.2 (m, 9H, CH₃), ~1.5-1.8 (m, 2H, CH₂), ~2.5-2.8 (m, 2H, CH), ~3.5 (s, 1H, enol CH), ~15-16 (br s, 1H, enol OH). Note: β-diketones exist as a tautomeric mixture of keto and enol forms, which will be reflected in the NMR spectrum. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~10-20 (CH₃), ~25-35 (CH₂), ~40-55 (CH), ~90-110 (enol C-H), ~200-210 (keto C=O), ~190-200 (enol C-O). |

| IR (neat) | ν (cm⁻¹): ~2970 (C-H stretch), ~1730 (C=O stretch, keto), ~1610 (C=O stretch, enol), ~1580 (C=C stretch, enol). |

| Mass Spectrometry (EI) | m/z (%): 156 (M⁺), 113, 99, 85, 71, 57, 43. --INVALID-LINK--[2] |

Experimental Protocols

Synthesis of this compound via Mixed Claisen Condensation

Materials:

-

2-Methyl-3-pentanone

-

Ethyl propionate

-

Sodium amide (NaNH₂)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium amide (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Reactants: Add 2-methyl-3-pentanone (1.0 equivalent) dropwise to the stirred suspension of sodium amide at room temperature. After the addition is complete, stir the mixture for one hour.

-

Condensation: Add ethyl propionate (1.2 equivalents) dropwise to the reaction mixture. The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction: After the addition of the ester, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid with vigorous stirring until the mixture is acidic (pH ~2-3).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of this compound

Method A: Vacuum Distillation

-

Set up a vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Carefully apply vacuum and heat the flask to distill the product at a reduced pressure.

-

Collect the fraction that distills at the expected boiling point range for the product.

Method B: Purification via Copper(II) Chelate Formation

-

Chelate Formation: Dissolve the crude product in ethanol (B145695). Add a saturated aqueous solution of copper(II) acetate (B1210297) with stirring. The copper chelate of the β-diketone will precipitate as a solid.

-

Isolation: Collect the solid precipitate by filtration and wash it with ethanol and then water.

-

Decomposition: Suspend the copper chelate in diethyl ether and add 10% sulfuric acid with vigorous stirring until the solid dissolves and the blue color of the copper ions transfers to the aqueous phase.

-

Extraction and Purification: Separate the ether layer, wash it with water and brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflow and Pathways

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Simplified reaction pathway for the Claisen condensation synthesis.

References

Spectroscopic Profile of 2,4-Dimethyl-3,5-heptanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum for 2,4-Dimethyl-3,5-heptanedione is available through the National Institute of Standards and Technology (NIST) database.[1][2]

Data Presentation

Table 1: Electron Ionization Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| CAS Registry Number | 37484-68-7 | [1][2] |

| Major Fragments (m/z) | Data not fully available in search | |

| Ionization Method | Electron Ionization (EI) | [1] |

Note: While the availability of the mass spectrum is confirmed, specific fragmentation data was not fully detailed in the publicly accessible search results. A full analysis would require accessing the complete NIST dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen frameworks. Due to the lack of publicly available experimental NMR spectra for this compound, data for the isomeric compound 2,6-dimethyl-3,5-heptanedione (B91118) is presented here for illustrative purposes. The spectra of these isomers are expected to show similarities, particularly in the regions corresponding to the core diketone structure, but will differ in the signals arising from the alkyl chains.

Data Presentation

Table 2: Illustrative ¹H NMR Spectroscopic Data for 2,6-Dimethyl-3,5-heptanedione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| Data not available |

Table 3: Illustrative ¹³C NMR Spectroscopic Data for 2,6-Dimethyl-3,5-heptanedione

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| Data not available |

Note: Specific peak assignments for the isomer were not available in the search results. A detailed analysis would involve predicting the chemical shifts based on the structure and comparing them with the experimental spectrum.

Infrared (IR) Spectroscopy

Data Presentation

Table 4: Illustrative IR Absorption Data for 2,2,6,6-tetramethyl-3,5-heptanedione

| Wavenumber (cm⁻¹) | Intensity | Assignment (Proposed) |

| Data not available | C=O stretch (keto form) | |

| Data not available | C-H stretch (alkyl) | |

| Data not available | C-H bend (alkyl) | |

| Data not available | C-C stretch |

Note: The characteristic absorption for the carbonyl (C=O) group in β-diketones is a key feature in their IR spectra. The exact position of this band can be influenced by the degree of enolization and intramolecular hydrogen bonding.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation: A sample of the analyte (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise and resolution.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity (Nuclear Overhauser Effect).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The resulting spectrum is then integrated and the chemical shifts of the peaks are reported relative to the reference standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (for a liquid sample):

-

A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are carefully pressed together to form a thin liquid film.

-

Alternatively, for volatile or reactive liquids, a sealed liquid cell with a defined path length can be used.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty salt plates (or the cell filled with a reference solvent) is first recorded.

-

The sample is then placed in the instrument, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a sample and obtain a mass spectrum for each component to confirm its identity and molecular weight.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone, dichloromethane, or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a long, thin capillary column. The column is coated with a stationary phase, and separation of the sample components is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase.

-

The oven temperature is typically programmed to ramp up over time to ensure efficient separation of components with a range of boiling points.

-

-

Mass Spectrometry:

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

-

Data Analysis: The retention time of the peak in the gas chromatogram and the corresponding mass spectrum are used to identify the compound, often by comparison to a library of known spectra (such as the NIST library).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 2,4-Dimethyl-3,5-heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dimethyl-3,5-heptanedione. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a comprehensive analysis based on established principles of NMR spectroscopy, including the characteristic chemical shifts and coupling constants observed in analogous β-diketones. A central focus of this guide is the phenomenon of keto-enol tautomerism, which profoundly influences the NMR spectra of this class of compounds.

Introduction to Keto-Enol Tautomerism in β-Diketones

β-Diketones, such as this compound, exist as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. This equilibrium is a critical factor in the interpretation of their NMR spectra, as separate signals for each tautomer are typically observed due to the slow rate of interconversion on the NMR timescale.[1][2][3] The position of this equilibrium is sensitive to factors such as the solvent, temperature, and concentration.[4][5]

The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This stabilization can lead to the enol form being the major or even exclusive species in non-polar solvents. In contrast, polar, hydrogen-bond-accepting solvents can disrupt this intramolecular hydrogen bond, shifting the equilibrium towards the more polar diketo form.[5]

Below is a DOT script representation of the keto-enol tautomerism for this compound.

Caption: Keto-enol tautomerism of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for both the diketo and enol forms of this compound. These predictions are based on typical values for similar structural motifs found in other β-diketones.

| Assignment (Diketo Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (C1/C7) | ~ 0.9 - 1.1 | Triplet (t) | ~ 7.5 | 6H |

| CH₂ (C2/C6) | ~ 2.4 - 2.7 | Quartet (q) | ~ 7.5 | 4H |

| CH (C4) | ~ 3.8 - 4.1 | Quintet (quin) or Multiplet (m) | ~ 7.0 | 2H |

| CH₃ (at C2/C4) | ~ 1.1 - 1.3 | Doublet (d) | ~ 7.0 | 6H |

| Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Enolic OH | ~ 15 - 17 | Broad Singlet (br s) | - | 1H |

| CH₃ (C1) | ~ 1.0 - 1.2 | Triplet (t) | ~ 7.5 | 3H |

| CH₂ (C2) | ~ 2.2 - 2.5 | Quartet (q) | ~ 7.5 | 2H |

| CH₃ (at C4) | ~ 1.8 - 2.0 | Singlet (s) | - | 3H |

| CH₃ (at C2) | ~ 1.9 - 2.1 | Singlet (s) | - | 3H |

| CH (C4-H) | Not Present | - | - | - |

| CH (C2-H) | Not Present | - | - | - |

Predicted ¹³C NMR Spectral Data

The table below outlines the predicted ¹³C NMR chemical shifts for the diketo and enol tautomers of this compound.

| Assignment (Diketo Form) | Predicted Chemical Shift (δ, ppm) |

| C=O (C3, C5) | ~ 200 - 210 |

| CH (C2, C4) | ~ 55 - 65 |

| CH₂ (C6) | ~ 30 - 40 |

| CH₃ (at C2, C4) | ~ 15 - 25 |

| CH₃ (C7) | ~ 10 - 15 |

| CH₃ (C1) | ~ 10 - 15 |

| Assignment (Enol Form) | Predicted Chemical Shift (δ, ppm) |

| C=O (C5) | ~ 190 - 200 |

| C-OH (C3) | ~ 180 - 190 |

| =C (C4) | ~ 95 - 105 |

| CH₂ (C6) | ~ 25 - 35 |

| CH₃ (at C4) | ~ 20 - 30 |

| CH₃ (at C2) | ~ 20 - 30 |

| CH₃ (C7) | ~ 10 - 15 |

| CH₃ (C1) | ~ 10 - 15 |

Experimental Protocols

A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: The choice of solvent is critical due to its effect on the keto-enol equilibrium.

-

Non-polar solvents (e.g., CDCl₃, C₆D₆): These solvents will favor the enol form. Chloroform-d (CDCl₃) is a common choice.

-

Polar aprotic solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents will favor the diketo form.

-

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general parameters for a modern Fourier Transform NMR spectrometer (e.g., 300-600 MHz).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 20 ppm, centered around 5-6 ppm, should be adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard for observing all carbon signals as singlets.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 250 ppm is standard.

The logical workflow for NMR analysis is depicted in the following DOT script.

Caption: A standard workflow for NMR spectral analysis.

Conclusion

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,4-Dimethyl-3,5-heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dimethyl-3,5-heptanedione. This document outlines the major fragmentation pathways, presents quantitative data in a clear tabular format, and details a standard experimental protocol for acquiring such data. The information herein is intended to support researchers and professionals in the fields of analytical chemistry, drug discovery, and development in the identification and characterization of this and structurally related β-diketone compounds.

Introduction

This compound is a β-diketone with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex matrices and for structural elucidation of related compounds. Upon electron impact, the molecule undergoes a series of characteristic fragmentation reactions, primarily driven by the presence of the two carbonyl groups and the alkyl substituents.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks observed at m/z 57, 43, and 71. The molecular ion peak ([M]⁺˙) at m/z 156 is typically of low abundance or absent, which is common for aliphatic ketones.

Table 1: Key Mass Spectral Data for this compound

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | High |

| 57 | [C₄H₉]⁺ or [C₂H₅CO]⁺ | 100 (Base Peak) |

| 71 | [C₅H₁₁]⁺ or [C₃H₇CO]⁺ | High |

| 85 | [M - C₅H₁₁]⁺ | Moderate |

| 99 | [M - C₄H₉]⁺ | Low |

| 113 | [M - C₃H₇]⁺ | Low |

| 127 | [M - C₂H₅]⁺ | Low |

| 141 | [M - CH₃]⁺ | Very Low |

| 156 | [C₉H₁₆O₂]⁺˙ (Molecular Ion) | Very Low / Absent |

Note: The relative intensities are qualitative descriptions based on typical spectra. The base peak is set to 100%.

Fragmentation Pathway

The fragmentation of this compound is primarily governed by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This process leads to the formation of stable acylium ions.

Caption: Proposed fragmentation pathway of this compound.

The primary fragmentation process involves the cleavage of the C-C bonds alpha to the carbonyl groups. This leads to the formation of various acylium ions and alkyl radicals. The most abundant fragment, the base peak at m/z 57, can be attributed to the formation of the tert-butyl cation ([C₄H₉]⁺) or the propionyl cation ([C₂H₅CO]⁺), both of which are relatively stable. Similarly, the peak at m/z 43 is likely due to the isopropyl cation ([C₃H₇]⁺) or the acetyl cation ([CH₃CO]⁺). The fragment at m/z 71 can be assigned to the isobutyryl cation ([C₃H₇CO]⁺) or a C₅H₁₁⁺ fragment.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol (B129727) or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix: For analysis in complex matrices, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column is used.

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector, operated in split mode with a split ratio of 20:1.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

Scan Rate: 2 scans/second.

-

Data Acquisition and Analysis

The data is acquired and processed using the instrument's control and data analysis software. The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library.

Conclusion

The electron ionization mass spectrum of this compound is dominated by fragments resulting from α-cleavage, leading to the formation of stable acylium and alkyl cations. The characteristic base peak at m/z 57, along with other significant fragments at m/z 43 and 71, provides a reliable fingerprint for the identification of this compound. The experimental protocol detailed in this guide offers a robust method for the analysis of this compound in various applications, from synthetic chemistry to metabolic profiling. This in-depth understanding of its fragmentation behavior is invaluable for researchers and scientists in the pharmaceutical and chemical industries.

Infrared Spectroscopy of 2,4-Dimethyl-3,5-heptanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 2,4-Dimethyl-3,5-heptanedione, a β-diketone of interest in various chemical and pharmaceutical research fields. This document outlines the characteristic vibrational frequencies of its principal functional groups, details experimental protocols for spectral acquisition, and illustrates the analytical workflow.

Core Concepts: Keto-Enol Tautomerism

β-Diketones, such as this compound, exist as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. This equilibrium is a critical factor in the interpretation of their infrared spectra, as both forms exhibit distinct vibrational modes. The enol form is often stabilized by intramolecular hydrogen bonding, which influences the position of the carbonyl and hydroxyl stretching frequencies. Factors such as solvent polarity and temperature can shift this equilibrium.[1][2][3]

Data Presentation: Characteristic Vibrational Frequencies

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups in both the keto and enol forms. The following table summarizes the expected absorption bands based on established data for β-diketones and related aliphatic ketones.

| Functional Group | Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | Diketo | 1715 - 1730 | Strong |

| C=O (Conjugated Ketone) | Stretch | Enol | 1650 - 1700 | Strong |

| C=C (Enol) | Stretch | Enol | 1580 - 1640 | Medium to Strong |

| O-H (Intramolecular H-bond) | Stretch | Enol | 2500 - 3200 | Broad, Strong |

| C-H (sp³ Aliphatic) | Stretch | Both | 2850 - 3000 | Medium to Strong |

| C-H (sp³ Aliphatic) | Bend | Both | 1350 - 1470 | Medium |

| C-C | Stretch | Both | 1100 - 1300 | Weak to Medium |

Note: The exact peak positions can vary based on the sample's physical state, solvent, and temperature.

Experimental Protocols

The following section details a standard procedure for obtaining the infrared spectrum of a liquid sample like this compound using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, a common and effective method for liquid analysis.[4]

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound sample (liquid).

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean and dry. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

With the empty and clean ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's optical components.

-

-

Sample Application:

-

Using a micropipette, place a small drop of the this compound sample onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

-

-

Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the resulting spectrum using the spectrometer's software. This may include baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups to confirm the structure and identify the predominant tautomeric form under the experimental conditions.

-

-

Cleaning:

-

After analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-dampened wipe. Ensure the crystal is completely dry before the next measurement.

-

An alternative method for volatile liquids involves using a liquid cell with windows made of materials transparent to IR radiation, such as NaCl or KBr plates.[5][6][7][8]

Mandatory Visualization

The following diagram illustrates the generalized workflow for the infrared spectroscopy analysis of this compound.

Caption: Workflow for ATR-FTIR Analysis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Keto-Enol Tautomerism [thecatalyst.org]

- 3. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. mt.com [mt.com]

- 5. studylib.net [studylib.net]

- 6. homework.study.com [homework.study.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. webassign.net [webassign.net]

Chemical properties and reactivity of 2,4-Dimethyl-3,5-heptanedione

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dimethyl-3,5-heptanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, a β-diketone with potential applications in synthesis and coordination chemistry.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2,4-dimethylheptane-3,5-dione, is a diketone with the chemical formula C9H16O2.[1] Its fundamental properties are summarized below.

General Properties

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [1] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| IUPAC Name | 2,4-dimethylheptane-3,5-dione | [2] |

| CAS Registry Number | 37484-68-7 | [1][2] |

| Canonical SMILES | CCC(=O)C(C)C(=O)C(C)C | [3] |

| InChI | InChI=1S/C9H16O2/c1-5-8(10)7(4)9(11)6(2)3/h6-7H,5H2,1-4H3 | [1] |

Physical Properties

Quantitative experimental data for some physical properties of this compound are limited in the public domain. The table below includes computed and experimental data where available.

| Property | Value | Notes | Source |

| XLogP3-AA | 1.8 - 1.9 | Computed octanol/water partition coefficient | [2][3] |

| Hydrogen Bond Donor Count | 0 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [2] |

| Rotatable Bond Count | 4 | Computed | [2] |

| Topological Polar Surface Area | 34.1 Ų | Computed | [2] |

| Solubility in Ethanol | 949.81 g/L at 25°C | Experimental | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Data Type | Information | Source |

| Mass Spectrometry | Electron ionization mass spectrum data is available. | [1] |

| Gas Chromatography | Kovats Retention Index data is available under standard non-polar (1068) and standard polar (1507, 1523) conditions. | [2] |

Reactivity and Reaction Mechanisms

As a β-diketone, the reactivity of this compound is dominated by the chemistry of its dicarbonyl moiety and the acidic protons on the α-carbons.

Keto-Enol Tautomerism

A fundamental property of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[4][5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium position can be influenced by factors such as solvent polarity and the steric bulk of substituents.[4] For this compound, the presence of methyl groups on the α-carbons influences this equilibrium.

Caption: Keto-enol tautomerism in this compound.

Metal Chelation

The enolate form of this compound is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide variety of metal ions. The two oxygen atoms coordinate to the metal center, forming a six-membered ring. These metal complexes often exhibit interesting catalytic and material properties.

Caption: Chelation of a metal ion (M^n+) by the enolate of the dione.

Condensation Reactions

Like other 1,3-dicarbonyl compounds, this compound can undergo condensation reactions with bifunctional nucleophiles to form heterocyclic compounds. For example, reaction with hydrazine (B178648) is expected to yield a substituted pyrazole (B372694), a stable aromatic heterocycle.[6][7]

Caption: Proposed reaction pathway for the formation of a pyrazole derivative.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, established methods for similar β-diketones can be adapted.

Proposed Synthesis via Claisen Condensation

A plausible route for the synthesis of this compound is the mixed Claisen condensation between an ester and a ketone. A similar procedure is documented for the synthesis of 2,6-dimethyl-3,5-heptanedione.[8]

-

Reactants: Ethyl propionate (B1217596) and 3-methyl-2-butanone (B44728).

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like DMF or THF.

-

Procedure:

-

A flask is charged with the base and the solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

A mixture of ethyl propionate and 3-methyl-2-butanone is added dropwise to the stirred suspension of the base at a controlled temperature (e.g., 50°C).[8]

-

The reaction is stirred for several hours to ensure completion.

-

The reaction is quenched by carefully adding a proton source, such as a dilute aqueous acid (e.g., HCl).

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Purification is achieved via fractional distillation or column chromatography.

-

General Protocol for Metal Complex Formation

This protocol describes a general method for synthesizing a metal(II) acetylacetonate-type complex.

-

Reactants: this compound, a metal(II) salt (e.g., CuCl₂, NiCl₂), and a weak base (e.g., sodium acetate).

-

Solvent: Methanol or ethanol.

-

Procedure:

-

Dissolve the metal(II) salt in the alcohol solvent.

-

In a separate flask, dissolve this compound in the same solvent.

-

Add the diketone solution to the metal salt solution with stirring.

-

Add a solution of the weak base dropwise to facilitate the deprotonation of the diketone.

-

The metal complex will often precipitate from the solution upon formation or cooling.

-

The solid product is collected by filtration, washed with cold solvent to remove impurities, and dried.

-

Recrystallization from an appropriate solvent can be performed for further purification.

-

Conclusion

This compound exhibits the characteristic reactivity of a β-diketone, including keto-enol tautomerism, the ability to form stable metal chelates, and participation in condensation reactions to form heterocyclic systems. While specific experimental data for this compound is sparse, its chemical behavior can be reliably predicted from the extensive studies on analogous structures. This makes it a versatile building block for synthetic chemistry and a valuable ligand in coordination chemistry, with potential applications in catalysis and materials science. Further research into its specific properties and reactions is warranted to fully explore its utility.

References

- 1. 2,4-Dimethyl-heptane-3,5-dione [webbook.nist.gov]

- 2. This compound | C9H16O2 | CID 545615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. Keto-Enol Tautomerism [thecatalyst.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]

- 7. homework.study.com [homework.study.com]

- 8. 2,6-DIMETHYL-3,5-HEPTANEDIONE synthesis - chemicalbook [chemicalbook.com]

Tautomerism in 2,4-Dimethyl-3,5-heptanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2,4-dimethyl-3,5-heptanedione, a β-dicarbonyl compound of interest in various chemical and pharmaceutical applications. The document elucidates the structural and environmental factors governing the equilibrium between the keto and enol forms, details the experimental protocols for their quantitative analysis, and presents a plausible synthetic route. Particular emphasis is placed on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and quantification of the tautomeric mixture. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of β-dicarbonyl compounds.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] In most simple carbonyl compounds, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]

However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a measurable equilibrium between the two tautomers.[2] This stabilization arises from two primary factors:

-

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, forming a stable six-membered pseudo-ring.[3]

The position of the keto-enol equilibrium is sensitive to a variety of factors, including the molecular structure of the dicarbonyl compound, the solvent, and the temperature.[4][5] Understanding and controlling this equilibrium is crucial for applications in synthesis, chelation chemistry, and drug design.

The Tautomeric Equilibrium of this compound

This compound is an unsymmetrical β-diketone that can exist in equilibrium between its keto form and two possible enol forms. The tautomeric equilibrium is a dynamic process, and the relative populations of the keto and enol tautomers can be quantified, primarily using ¹H NMR spectroscopy.[6][7]

Caption: Keto-enol tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Composition

The relative concentrations of the keto and enol tautomers of this compound in various solvents can be determined by integrating the characteristic signals in the ¹H NMR spectrum. The keto form is characterized by the presence of a signal for the proton at the α-carbon between the two carbonyl groups, while the enol form exhibits a characteristic signal for the vinylic proton.

The following table summarizes the expected trend in the keto-enol equilibrium for this compound in different deuterated solvents, based on the known behavior of similar β-diketones.[4][8] Generally, nonpolar solvents favor the enol form, which can be stabilized by intramolecular hydrogen bonding, whereas polar aprotic solvents can disrupt this hydrogen bond, and polar protic solvents can further stabilize the more polar keto form.

Table 1: Expected Tautomeric Composition of this compound in Various Solvents at 25°C

| Solvent (Deuterated) | Dielectric Constant (ε) | Expected % Keto | Expected % Enol | Expected Keq ([Enol]/[Keto]) |

| Benzene-d₆ | 2.3 | ~10-20% | ~80-90% | 4.0 - 9.0 |

| Chloroform-d | 4.8 | ~20-30% | ~70-80% | 2.3 - 4.0 |

| Acetone-d₆ | 21 | ~40-50% | ~50-60% | 1.0 - 1.5 |

| Dimethyl sulfoxide-d₆ | 47 | ~60-70% | ~30-40% | 0.4 - 0.7 |

Note: The values presented are illustrative and based on general trends for β-diketones. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

A plausible synthetic route to the asymmetrically substituted this compound is the Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.

Caption: Proposed synthetic pathway for this compound.

Materials:

-

3-Methyl-2-pentanone

-

Ethyl propionate

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

3-Methyl-2-pentanone, dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution of sodium ethoxide at 0°C.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure complete enolate formation.

-

Ethyl propionate is then added dropwise to the reaction mixture at 0°C.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the keto-enol equilibrium constant of this compound in a given deuterated solvent.

Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.

Materials and Equipment:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of this compound in the desired deuterated solvent. Ensure the solution is homogeneous.

-

Data Acquisition: Acquire the ¹H NMR spectrum of the sample at a constant temperature (e.g., 25°C). A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis:

-

Identify the characteristic proton signals for the keto and enol tautomers. The methine proton (-CH-) between the two carbonyls in the keto form and the vinylic proton (=CH-) in the enol form are typically well-resolved and suitable for integration.

-

Integrate the area of the selected signals for the keto and enol forms.

-

-

Calculation of Equilibrium Constant (Keq):

-

The mole fraction of each tautomer is proportional to the integral of its characteristic signal divided by the number of protons giving rise to that signal.

-

Calculate the equilibrium constant using the formula: Keq = (Integral of Enol Signal / Number of Enol Protons) / (Integral of Keto Signal / Number of Keto Protons)

-

Conclusion

The tautomeric equilibrium of this compound is a dynamic and sensitive interplay of structural and environmental factors. This technical guide has provided a foundational understanding of the principles governing this equilibrium, detailed experimental protocols for its synthesis and quantitative analysis, and illustrative data on its behavior in different solvents. The methodologies and concepts presented herein are crucial for researchers and professionals working with β-dicarbonyl compounds, enabling a more profound understanding and manipulation of their chemical properties for a wide range of applications in science and industry.

References

- 1. This compound | C9H16O2 | CID 545615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. researchgate.net [researchgate.net]

Metal Complexes of 2,4-Dimethyl-3,5-heptanedione: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis, characterization, and applications of metal complexes derived from 2,4-dimethyl-3,5-heptanedione. This guide, therefore, provides a comprehensive overview based on analogous β-diketonate metal complexes, offering general methodologies and potential properties that can be extrapolated to the title compounds. Researchers should consider the provided information as a foundational guide and adapt methodologies for specific applications.

Introduction to β-Diketones and Their Metal Complexes

β-Diketones are organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. They exist in a tautomeric equilibrium between the keto and enol forms. The enol form can be deprotonated to form a β-diketonate anion, which acts as a versatile bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.

The properties of the resulting metal complexes, such as their volatility, solubility, and catalytic activity, can be fine-tuned by modifying the substituents on the β-diketone ligand. This compound, with its alkyl substituents, is expected to form metal complexes with increased solubility in organic solvents.

Synthesis of Metal Complexes

A general and widely used method for the synthesis of metal β-diketonate complexes involves the reaction of a suitable metal salt with the β-diketone ligand in the presence of a base. The base deprotonates the β-diketone to form the corresponding anion, which then coordinates to the metal ion.

Figure 1: Generalized workflow for the synthesis of metal β-diketonate complexes.

General Experimental Protocol (Adapted from analogous systems)

-

Ligand Preparation: Dissolve this compound in a suitable solvent such as ethanol or methanol.

-

Deprotonation: Add a stoichiometric amount of a base (e.g., sodium hydroxide, triethylamine) to the ligand solution and stir to form the diketonate anion.

-

Complexation: Slowly add a solution of the desired metal salt (e.g., metal chloride, metal acetate) in the same or a compatible solvent to the ligand solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period to allow for complex formation. The formation of a precipitate often indicates the product.

-

Isolation: Isolate the solid product by filtration.

-

Purification: Wash the isolated complex with a suitable solvent to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is typically employed to characterize the structure and purity of the synthesized metal complexes.

Table 1: Common Characterization Techniques for Metal β-Diketonate Complexes

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Confirms the coordination of the β-diketonate ligand to the metal ion by observing shifts in the C=O and C=C stretching frequencies. The absence of the enolic O-H band indicates complete deprotonation and coordination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the structure of the complex in solution. 1H and 13C NMR spectra can confirm the identity of the ligand and provide insights into the symmetry of the complex. For paramagnetic complexes, NMR signals may be broadened and shifted. |

| UV-Visible (UV-Vis) Spectroscopy | Gives information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metals. |

| Mass Spectrometry (MS) | Determines the molecular weight of the complex and can provide information about its fragmentation pattern. |

| Elemental Analysis | Determines the elemental composition (C, H, N, etc.) of the complex, which helps to confirm its empirical formula. |

| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal center. |

| Thermal Analysis (TGA/DSC) | Investigates the thermal stability and decomposition behavior of the complexes, which is crucial for applications such as chemical vapor deposition. |

Potential Applications

While specific applications for metal complexes of this compound are not well-documented, analogous metal β-diketonate complexes have shown promise in a variety of fields:

-

Catalysis: As catalysts or pre-catalysts in various organic transformations, such as polymerization, oxidation, and cross-coupling reactions.

-

Materials Science: As precursors for the deposition of thin films of metal oxides or pure metals via techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The volatility of the metal complex is a key factor in these applications.

-

Drug Development and Biological Imaging: Certain metal complexes exhibit biological activity, including antimicrobial and anticancer properties. Fluorescent metal complexes can also be utilized as imaging agents.

-

Lanthanide Luminescence: β-Diketone ligands can act as "antenna" ligands, absorbing light and transferring the energy to a coordinated lanthanide ion, which then emits light at its characteristic wavelength. This property is useful in the development of luminescent materials and probes.

Physicochemical Data for this compound

The following table summarizes some of the known physical and chemical properties of the free ligand.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O2 | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| CAS Number | 37484-68-7 | PubChem[1] |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Conclusion

The study of metal complexes of this compound represents an underexplored area of coordination chemistry. Based on the well-established chemistry of other β-diketonate ligands, it is anticipated that this ligand can form stable complexes with a wide range of metal ions. The synthesis and characterization of these novel complexes could lead to the discovery of new materials with interesting catalytic, optical, or biological properties. Further research is warranted to fully explore the potential of these compounds. Researchers are encouraged to adapt the general procedures outlined in this guide and to employ a comprehensive suite of analytical techniques to thoroughly characterize any newly synthesized complexes.

References

The Coordination Chemistry of 2,4-Dimethyl-3,5-heptanedione with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the β-diketonate ligand, 2,4-dimethyl-3,5-heptanedione, with various transition metals. β-diketonate complexes are of significant interest due to their diverse applications in catalysis, materials science, and as precursors for chemical vapor deposition. The steric bulk of the methyl and ethyl groups in this compound influences the coordination geometry, stability, and physicochemical properties of its metal complexes. This guide details the synthesis, structural characteristics, and spectroscopic and magnetic properties of these compounds, offering valuable insights for researchers in inorganic chemistry and drug development.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the β-diketone in the presence of a base. The base deprotonates the diketone to form the corresponding enolate anion, which then coordinates to the metal ion. The choice of solvent and base can influence the reaction yield and the crystalline nature of the product.

General Experimental Protocol for the Synthesis of Metal(II) Bis(2,4-dimethyl-3,5-heptanedionate) Complexes

A general procedure for the synthesis of divalent transition metal complexes, such as those of copper(II) and nickel(II), is outlined below. This protocol can be adapted for other divalent metals.

Materials:

-

This compound (C₉H₁₆O₂)

-

Transition metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O)

-

Base (e.g., sodium hydroxide, triethylamine)

-

Solvent (e.g., methanol, ethanol, or a mixture with water)

Procedure:

-

Dissolve this compound (2 molar equivalents) in a suitable solvent (e.g., 50 mL of methanol).

-

Add a stoichiometric amount of a base (e.g., aqueous sodium hydroxide) dropwise to the solution while stirring to form the ligand anion.

-

In a separate flask, dissolve the transition metal(II) salt (1 molar equivalent) in the same solvent or a compatible one (e.g., 20 mL of water).

-

Slowly add the metal salt solution to the ligand solution with continuous stirring.

-

A precipitate of the metal complex should form. The reaction mixture may be stirred for several hours at room temperature or gently heated to ensure complete reaction.

-

Collect the solid product by filtration, wash it with the solvent (and water if applicable) to remove any unreacted starting materials and salts.

-

Dry the resulting complex in a desiccator over a suitable drying agent.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of a metal(II) bis(2,4-dimethyl-3,5-heptanedionate) complex.

Structural Characterization

The coordination complexes of this compound with transition metals often exhibit well-defined geometries, which can be elucidated using single-crystal X-ray diffraction. The steric hindrance from the alkyl groups can influence the packing of the molecules in the crystal lattice and may lead to distorted coordination environments.

For a typical square planar complex like [Cu(C₉H₁₅O₂)₂], the copper(II) ion would be coordinated to four oxygen atoms from the two bidentate diketonate ligands. The bite angle of the ligand (O-M-O) and the bond lengths between the metal and the oxygen atoms are key structural parameters.

| Structural Parameter | Representative Value (for a Cu(II) bis(β-diketonate)) |

| Coordination Geometry | Square Planar |

| Cu-O Bond Length | 1.90 - 1.95 Å |

| O-Cu-O (bite angle) | 90 - 95° |

Note: These are representative values based on similar copper(II) β-diketonate complexes and may vary for the specific this compound ligand.

Spectroscopic Properties

The electronic and vibrational properties of these complexes can be investigated using UV-Vis and IR spectroscopy, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of the free this compound ligand shows characteristic C=O and C-H stretching frequencies. Upon coordination to a metal center, the C=O stretching frequency typically shifts to a lower wavenumber, indicating a weakening of the C=O bond due to electron delocalization within the chelate ring. New bands corresponding to M-O vibrations are also observed at lower frequencies.

| Vibrational Mode | Free Ligand (cm⁻¹) | **Metal Complex (cm⁻¹) ** |

| ν(C=O) | ~1700-1725 | ~1550-1650 |

| ν(C=C) | Not prominent | ~1500-1550 |

| ν(M-O) | - | ~400-600 |

UV-Vis Spectroscopy

The UV-Vis spectra of transition metal complexes with this compound are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and weaker d-d transitions in the visible region. The position and intensity of the d-d transitions are dependent on the metal ion and its coordination geometry.

For a d⁹ copper(II) complex in a square planar environment, a broad absorption band corresponding to the ²Eg ← ²B₁g transition is typically observed in the visible region.

| Metal Ion | d-electron config. | Typical λₘₐₓ (nm) for d-d transitions | Color of Complex |

| Cu(II) | d⁹ | 500 - 700 | Blue to Green |

| Ni(II) | d⁸ | 400 - 600 (and weaker bands > 700) | Green to Red |

| Fe(III) | d⁵ | 400 - 500 (often charge transfer bands dominate) | Red to Brown |

Magnetic Properties

The magnetic properties of these complexes are determined by the number of unpaired d-electrons on the central metal ion. Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μeff), which provides insight into the spin state of the metal.

| Metal Ion | Spin State | Number of Unpaired e⁻ | Calculated μeff (B.M.) |

| Cu(II) | S = 1/2 | 1 | ~1.73 |

| Ni(II) (octahedral) | S = 1 | 2 | ~2.83 |

| Fe(III) (high spin) | S = 5/2 | 5 | ~5.92 |

Logical Relationship for Determining Magnetic Properties

Caption: Logical flow from the metal ion and ligand to the resulting magnetic moment.

Potential Applications in Drug Development

While the primary applications of such complexes are in materials science, their potential in drug development should not be overlooked. The chelation of metal ions can alter their biological activity, and the lipophilicity of the this compound ligand could enhance the cellular uptake of the metal center. Further research into the cytotoxicity and antimicrobial properties of these complexes could reveal novel therapeutic applications.

This guide serves as a foundational resource for the synthesis and characterization of transition metal complexes of this compound. The provided protocols and data, based on closely related systems, offer a robust starting point for further investigation into the unique properties and applications of these coordination compounds.

Physical properties of 2,4-Dimethyl-3,5-heptanedione (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 2,4-Dimethyl-3,5-heptanedione, specifically its boiling point. Despite a thorough search of available scientific literature, experimental data for its density could not be located. This document also outlines a general experimental protocol for the determination of the boiling point of a liquid organic compound.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application, and the design of experimental procedures in research and development.

Data Summary

The following table summarizes the available quantitative data for this compound.

| Physical Property | Value | Source |

| Boiling Point | Estimated at 203°C | [1] |

| Density | Data not available | - |

Note: The provided boiling point is an estimated value. For precise applications, experimental verification is recommended.

Experimental Protocols

While a specific experimental protocol for determining the physical properties of this compound was not found, a general methodology for boiling point determination of organic liquids is described below. This protocol is based on standard laboratory practices.

Boiling Point Determination by the Capillary Method

This method is a common and reliable way to determine the boiling point of a liquid sample.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon slight cooling is recorded as the boiling point.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then placed in a Thiele tube or an oil bath.

-

The apparatus is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Visualizations

A core requirement of this guide was the creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz. However, a review of the available literature did not yield any specific signaling pathways or complex experimental workflows directly involving this compound that would necessitate such a visualization. The determination of its physical properties is a direct measurement and does not involve a multi-step logical workflow that would be clarified by a diagram. Therefore, no Graphviz diagrams have been included in this report.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of β-Diketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Diketones are a class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. This structural motif is present in a wide range of natural and synthetic molecules, including pharmaceuticals, natural products like curcuminoids, and industrial chemicals. The unique chemical properties of β-diketones, such as their ability to undergo keto-enol tautomerism and form metal chelates, present specific challenges for their separation and quantification. Developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods is crucial for the quality control, stability testing, and pharmacokinetic analysis of these compounds.

This application note provides a comprehensive guide to developing HPLC methods for the separation of β-diketones. It covers critical aspects of method development, from column and mobile phase selection to sample preparation and detection, and includes detailed protocols and troubleshooting tips.

Challenges in the HPLC Separation of β-Diketones

The separation of β-diketones by HPLC can be challenging due to several factors:

-

Tautomerism: β-Diketones exist in equilibrium between their keto and enol forms.[1] This can lead to peak broadening or splitting in chromatograms if the interconversion is slow on the chromatographic timescale.

-

Poor Peak Shape: On conventional reversed-phase columns, β-diketones can exhibit poor peak shapes, including tailing, due to interactions with residual silanols on the silica (B1680970) support.

-

Chelation with Metal Ions: The ability of β-diketones to chelate with metal ions can be exploited for their separation but can also lead to complex formation with any trace metals in the HPLC system, affecting peak shape and retention.

-

Matrix Effects: When analyzing β-diketones in complex matrices such as plant extracts or biological fluids, co-eluting substances can interfere with the analysis.

HPLC Method Development Strategies

A systematic approach to method development is essential for achieving optimal separation of β-diketones. The following sections detail the key parameters to consider.

Column Selection

The choice of the stationary phase is critical for the successful separation of β-diketones.

-

Reversed-Phase Columns: C18 columns are the most common choice for the separation of moderately polar to nonpolar β-diketones. For more polar β-diketones, or to improve peak shape, columns with end-capping or alternative reversed-phase chemistries (e.g., C8, Phenyl-Hexyl) should be considered.

-

Mixed-Mode Columns: For challenging separations where β-diketones exhibit poor peak shape on conventional columns, mixed-mode stationary phases that combine reversed-phase and ion-exchange functionalities can provide improved resolution and peak symmetry.

-

Chiral Columns: For the separation of enantiomers of chiral β-diketones, specialized chiral stationary phases are necessary.

Mobile Phase Selection and Optimization

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of β-diketone separations.

-

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC. The choice between them can significantly impact selectivity. Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity.

-

Aqueous Phase and pH Control: The aqueous component of the mobile phase often contains a buffer to control the pH. For ionizable β-diketones, adjusting the pH can significantly alter their retention time. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), is a common practice to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.

-

Isocratic vs. Gradient Elution: Isocratic elution, where the mobile phase composition remains constant throughout the run, is suitable for the separation of a limited number of β-diketones with similar polarities. For complex mixtures containing β-diketones with a wide range of polarities, gradient elution, where the mobile phase composition is changed during the run, is necessary to achieve adequate separation within a reasonable time.

Detection Wavelength Selection

The choice of detection wavelength is crucial for achieving high sensitivity and selectivity.

-

UV-Vis Detection: Most β-diketones possess chromophores that absorb UV or visible light, making UV-Vis detection a suitable choice. The optimal wavelength for detection is typically the wavelength of maximum absorbance (λmax) of the analyte. For curcuminoids, this is in the range of 420-425 nm.[2] For simpler β-diketones like acetylacetone, the λmax is around 270-275 nm, while for dibenzoylmethane (B1670423), it is around 335 nm.[3][4]

-

Diode Array Detector (DAD): A DAD allows for the acquisition of the entire UV-Vis spectrum of each eluting peak, which can be used to confirm peak identity and purity.

Quantitative Data Summary

The following tables summarize typical HPLC conditions and performance data for the separation of various β-diketones.

Table 1: HPLC Methods for the Separation of Curcuminoids

| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 2.6 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | N/A | 0-10 min, 40-60% B10-15 min, 60% B |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | 425 nm | 425 nm |

| Retention Times | Curcumin: ~5.8 minDemethoxycurcumin: ~5.2 minBisdemethoxycurcumin: ~4.7 min | Curcumin: ~8.5 minDemethoxycurcumin: ~8.1 minBisdemethoxycurcumin: ~7.6 min |

| Resolution | > 2.0 between all peaks | > 2.5 between all peaks |

Table 2: HPLC Methods for the Separation of Other β-Diketones

| Analyte | Column | Mobile Phase | Flow Rate | Detection | Retention Time |

| Acetylacetone | C18, 5 µm, 4.6 x 150 mm | Tetrahydrofuran:Water (15:85 v/v) with 0.1 M NaH2PO4 (pH 4.5) | 0.6 mL/min | 270 nm | ~4.5 min |

| Dibenzoylmethane | C18, 5 µm, 4.6 x 250 mm | Gradient: A: Water:Methanol (80:20) with 0.1% TFA, B: Acetonitrile with 0.1% TFA | 0.2 mL/min | 335 nm | ~12.2 min |

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (e.g., Turmeric)

-

Grinding: Grind the dried plant material to a fine powder.

-

Extraction: Accurately weigh about 1 g of the powdered material into a centrifuge tube. Add 10 mL of a suitable organic solvent (e.g., methanol or ethanol).

-

Sonication: Sonicate the mixture for 30 minutes in a water bath to facilitate extraction.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

Protocol 2: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution: Accurately weigh a known amount of the β-diketone standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.999.

Protocol 3: HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a fixed volume (e.g., 10-20 µL) of the prepared sample or standard solution onto the column.

-

Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of all components of interest.

-

Quantification: Determine the concentration of the β-diketones in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for HPLC analysis of β-diketones.

Caption: Logical relationship of key parameters in HPLC method development.

Conclusion

The successful separation of β-diketones by HPLC requires a systematic approach to method development, with careful consideration of the column chemistry, mobile phase composition, and detection parameters. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust and reliable HPLC methods for the analysis of this important class of compounds. By understanding the inherent challenges and applying the strategies outlined herein, accurate and reproducible quantification of β-diketones in various matrices can be achieved.

References

Application Notes and Protocols: 2,4-Dimethyl-3,5-heptanedione as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction